N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was first synthesized in 2013 by AstraZeneca and gained FDA approval in 2015.
Mecanismo De Acción
N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide irreversibly binds to the mutant EGFR kinase domain, inhibiting its activity and preventing downstream signaling pathways that promote tumor growth and survival. It has a higher selectivity for mutant EGFR compared to wild-type EGFR, reducing the risk of toxicity and side effects.
Biochemical and Physiological Effects:
N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR T790M mutations. It also reduces tumor growth and metastasis in mouse models of NSCLC. In clinical trials, it has been associated with significant improvements in progression-free survival and overall survival compared to chemotherapy or other EGFR TKIs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has several advantages for lab experiments, including its high selectivity for mutant EGFR, its irreversible binding to the kinase domain, and its efficacy in NSCLC patients with T790M mutations. However, its high cost and limited availability may limit its use in some labs.
Direcciones Futuras
Future research directions for N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential in other EGFR-mutant cancers, and identifying biomarkers that can predict response to treatment. Additionally, efforts are underway to develop more potent and selective third-generation EGFR TKIs with improved pharmacokinetic profiles and reduced toxicity.
Métodos De Síntesis
The synthesis of N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide involves a multistep process starting with the reaction of 4-chloro-2-fluoroaniline with 1-azepanecarbonyl chloride to form N-[2-(1-azepanylcarbonyl)phenyl]-2-fluoroaniline. This intermediate is then reacted with N-methylmethanesulfonamide in the presence of a base to form N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide.
Aplicaciones Científicas De Investigación
N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been extensively studied for its efficacy in the treatment of NSCLC, particularly in patients with EGFR T790M mutations, which are resistant to first-generation EGFR TKIs. It has demonstrated significant clinical activity in these patients, with response rates of up to 61% in clinical trials.
Propiedades
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-16(21(2,19)20)14-10-6-5-9-13(14)15(18)17-11-7-3-4-8-12-17/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWPRMRDJZWYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N2CCCCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.